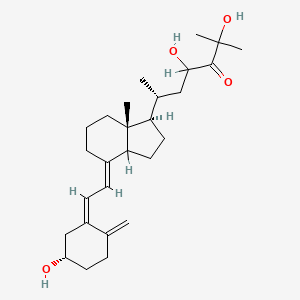

23,25-Dihydroxy-24-oxocholecalciferol

Descripción general

Descripción

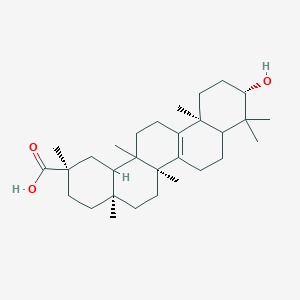

“23,25-Dihydroxy-24-oxocholecalciferol” is a hydroxycalciol that is 25-hydroxyvitamin D3 carrying an additional hydroxy group at position 23 (with 23S-configuration) and an oxo group at position 24 . It is an intermediate in the degradation pathway of 25-OH-vitamin D3 .

Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using a structural formula editor and a 3D model viewer . The formula for this compound is C27H42O4 .Aplicaciones Científicas De Investigación

Synthesis and Intermediates in Medicinal Chemistry

23,25-Dihydroxy-24-oxocholecalciferol and related compounds play a significant role in medicinal chemistry. They are key intermediates in synthesizing various active forms of vitamin D3, which are crucial for regulating calcium metabolism in warm-blooded animals. For instance, 25-hydroxy-24-oxocholestane derivatives can be converted into active vitamin D3 forms, such as 24,25-dihydroxycholecalciferol and 1 alpha, 24,25-trihydroxycholecalciferol (Colas et al., 2008).

Metabolic Studies and Identification

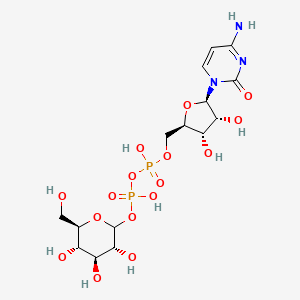

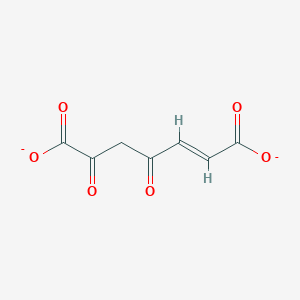

Metabolic studies have identified this compound as a metabolite of 25-hydroxycholecalciferol. These studies utilized various techniques such as ultraviolet absorption spectrophotometry, mass spectrometry, and infrared spectrometry for identification (Takasaki et al., 1980). Additionally, cultured kidney cells have been observed to produce C-24- and C-23-oxidized metabolites of 1,25-dihydroxycholecalciferol, indicating a broader scope of metabolic pathways for vitamin D3 metabolites (Napoli & Martin, 1984).

Crystal and Molecular Structure Analysis

Research into the crystal and molecular structure of vitamin D3 derivatives, including 1,25‐dihydroxycholecalciferol, contributes to a deeper understanding of their chemical properties and potential applications in medicine (Suwińska & Kutner, 1996).

Relevance in Endocrinology

The compound has been studied in the context of endocrinology, particularly regarding its competition in protein binding assays and its implications on serum vitamin D measurements (Haddad et al., 1976).

Role in Cell Growth and Differentiation

There is evidence suggesting that metabolites of vitamin D3, possibly including this compound, play a role in cell growth and differentiation. This is evident in studies that have investigated the effects of vitamin D3 metabolites on the growth of chick cartilage in vitro (Binderman & Sömjen, 1984).

Anticancer Properties

Synthetic analogs of vitamin D3, including those derived from or related to this compound, have been studied for their inhibitory effects on breast cancer cell lines, highlighting potential therapeutic applications in oncology (Fioravanti et al., 1998).

Relevance in Bone Formation and Arthritis Treatment

Studies have shown the importance of vitamin D3 metabolites in bone formation, suggesting a potential role for this compound in this process. Additionally, 1,25-Dihydroxycholecalciferol, a closely related compound, has been found to inhibit the progression of arthritis in murine models, indicating potential therapeutic applications for related compounds in autoimmune diseases (Cantorna et al., 1998).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O4/c1-17-8-11-21(28)16-20(17)10-9-19-7-6-14-27(5)22(12-13-23(19)27)18(2)15-24(29)25(30)26(3,4)31/h9-10,18,21-24,28-29,31H,1,6-8,11-16H2,2-5H3/b19-9+,20-10-/t18-,21+,22-,23?,24?,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYVJVKJTSXESPC-SLOLHKEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(C(=O)C(C)(C)O)O)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84164-55-6 | |

| Record name | 23,25-Dihydroxy-24-oxovitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084164556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

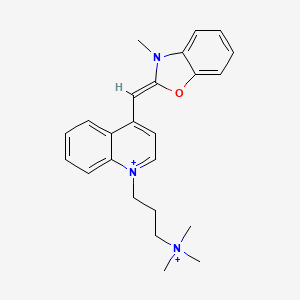

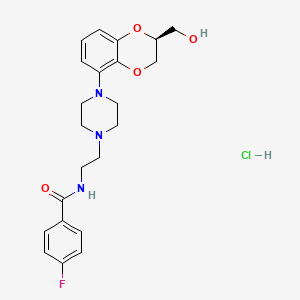

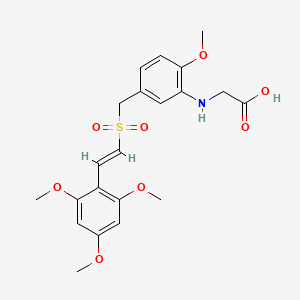

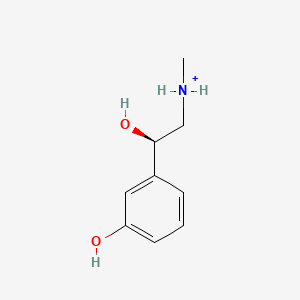

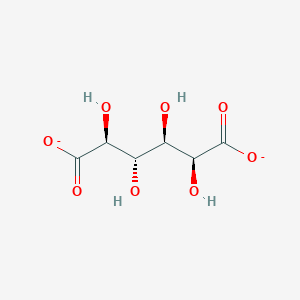

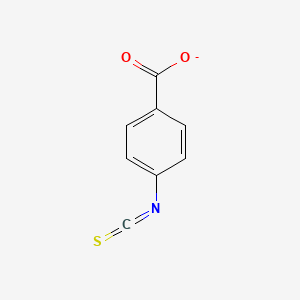

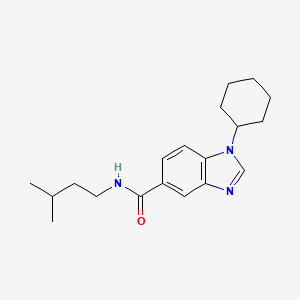

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.